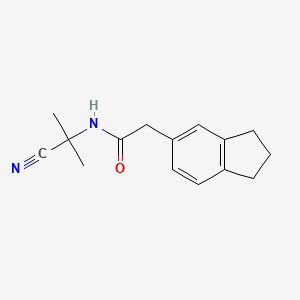
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic regulators that control gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for cancer and other diseases.
Wirkmechanismus
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide works by binding to the bromodomains of BET proteins, which prevents them from interacting with acetylated histones and other transcriptional regulators. This leads to the downregulation of genes that are regulated by BET proteins, including oncogenes and inflammatory cytokines.
Biochemical and physiological effects:
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have several biochemical and physiological effects, including decreased tumor growth, increased apoptosis, and decreased inflammation. In preclinical models of cancer, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to inhibit the growth of various types of tumors, including hematological malignancies and solid tumors. In addition, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to induce apoptosis in cancer cells, which leads to their death. Finally, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, which suggests that it may have potential as a therapy for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide for lab experiments is its specificity for BET proteins, which makes it a useful tool for studying the role of these proteins in various diseases. In addition, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide is its relatively low potency compared to other BET inhibitors, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide. One area of interest is the development of combination therapies that include N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide and other anticancer agents, such as chemotherapy or immunotherapy. Another area of interest is the study of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide in other diseases, such as autoimmune diseases and neurological disorders. Finally, further research is needed to understand the molecular mechanisms underlying the effects of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide on BET proteins and gene expression.
Synthesemethoden
The synthesis of N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The process starts with the preparation of 2,3-dihydro-1H-inden-5-amine, which is then coupled with 2-bromoacetyl cyanide to form N-(2-cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide. The final product is obtained after several purification steps, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been extensively studied in preclinical models of cancer, inflammation, and other diseases. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and their inhibition by N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide leads to decreased tumor growth and increased sensitivity to chemotherapy. In addition, N-(2-Cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,10-16)17-14(18)9-11-6-7-12-4-3-5-13(12)8-11/h6-8H,3-5,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDUMSWXQHNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

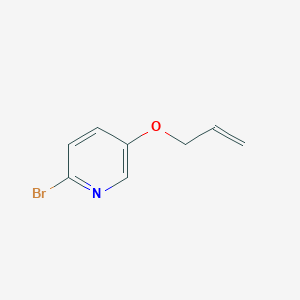
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)
![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)
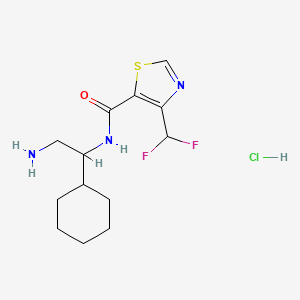

![8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2518363.png)
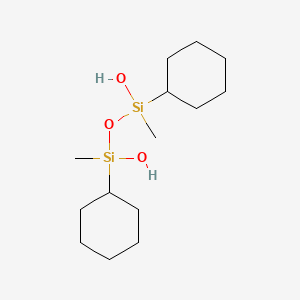

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)
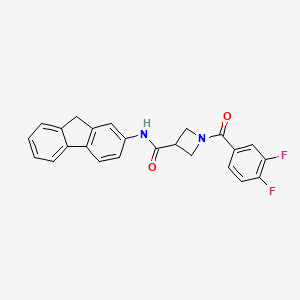
![2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2518373.png)
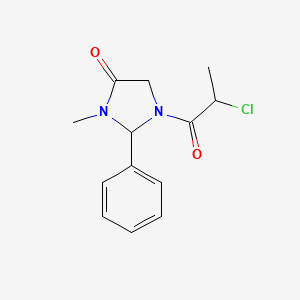
![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2518375.png)
![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)